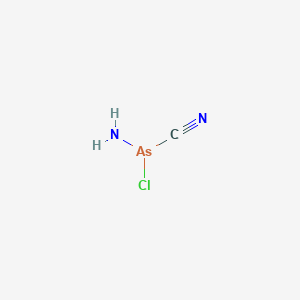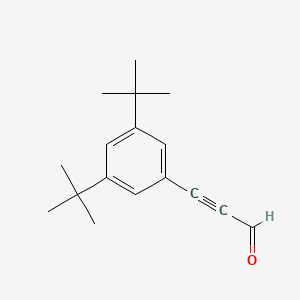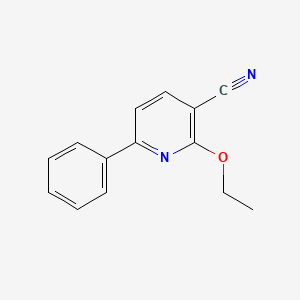
Arsoramidocyanidous chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsoramidocyanidous chloride is a chemical compound known for its unique properties and applications in various fields It is a member of the organoarsenic compounds, which are characterized by the presence of arsenic atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsoramidocyanidous chloride typically involves the reaction of arsenic trichloride with cyanamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction. The general reaction can be represented as follows:
AsCl3+NH2CN→As(NH2CN)Cl2+HCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors equipped with temperature and pressure control systems are used to ensure consistent product quality. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Arsoramidocyanidous chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form arsenic hydrides.
Substitution: The chloride ions can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Arsenic pentoxide (As2O5)
Reduction: Arsine (AsH3)
Substitution: Arsoramidocyanidous hydroxide (As(NH2CN)OH)
Scientific Research Applications
Arsoramidocyanidous chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of arsoramidocyanidous chloride involves its interaction with cellular components, particularly proteins and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death. These interactions make it a potential candidate for therapeutic applications, particularly in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- Arsenic trichloride (AsCl3)
- Cyanamide (NH2CN)
- Arsenic pentoxide (As2O5)
Uniqueness
Arsoramidocyanidous chloride is unique due to its dual functionality, combining the properties of both arsenic and cyanamide. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
144304-54-1 |
|---|---|
Molecular Formula |
CH2AsClN2 |
Molecular Weight |
152.41 g/mol |
IUPAC Name |
[amino(chloro)arsanyl]formonitrile |
InChI |
InChI=1S/CH2AsClN2/c3-2(5)1-4/h5H2 |
InChI Key |
JYJQSRJMXKKPBR-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)[As](N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12556263.png)
![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)
![2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide](/img/structure/B12556265.png)
![1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide](/img/structure/B12556273.png)



![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)

![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)

